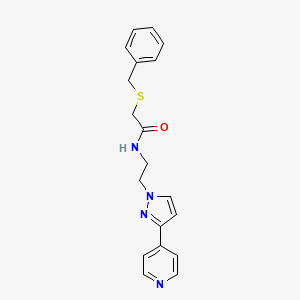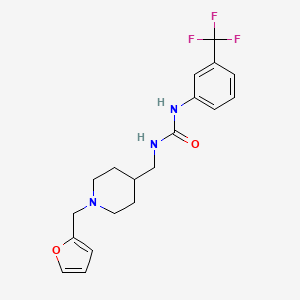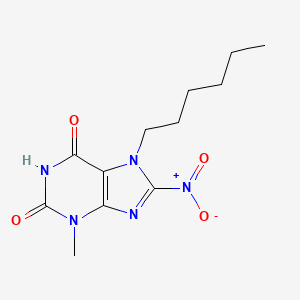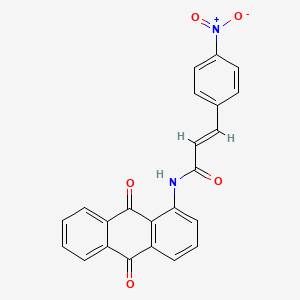
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an anthracene moiety, a nitrophenyl group, and an acrylamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid and 4-nitrobenzaldehyde.
Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Condensation Reaction: The acid chloride is then reacted with 4-nitrobenzaldehyde in the presence of a base such as triethylamine to form the corresponding (E)-3-(4-nitrophenyl)acryloyl chloride.
Final Coupling: The (E)-3-(4-nitrophenyl)acryloyl chloride is then coupled with 9,10-dioxo-9,10-dihydroanthracene-1-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The acrylamide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives of the anthracene moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted acrylamides depending on the nucleophile used.
科学研究应用
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its conjugated system.
Medicinal Chemistry: Investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
作用机制
The mechanism of action of (E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, the nitrophenyl group can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells.
相似化合物的比较
Similar Compounds
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylacrylamide: Lacks the nitro group, resulting in different electronic properties and reactivity.
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group, affecting its solubility and biological activity.
Uniqueness
(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of both the anthracene and nitrophenyl moieties, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.
属性
IUPAC Name |
(E)-N-(9,10-dioxoanthracen-1-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O5/c26-20(13-10-14-8-11-15(12-9-14)25(29)30)24-19-7-3-6-18-21(19)23(28)17-5-2-1-4-16(17)22(18)27/h1-13H,(H,24,26)/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMBUWKPBBGJHE-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2413335.png)
![2-(2-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413337.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethylphenyl)urea](/img/structure/B2413339.png)
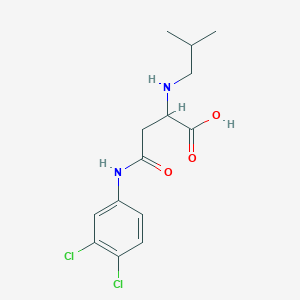
![2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one](/img/structure/B2413346.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2413347.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B2413348.png)
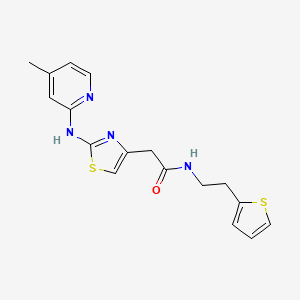
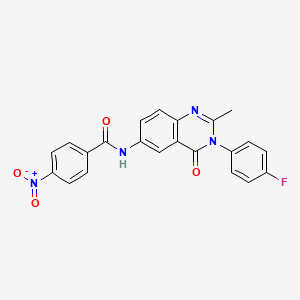
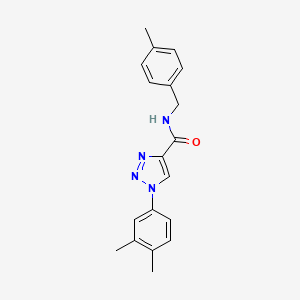
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B2413353.png)
